7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester
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Overview
Description
7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester is a chemical compound with the molecular formula C16H21NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its colorless liquid form and is often used in research and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester typically involves the esterification of hept-2-enoic acid with methanol in the presence of a catalyst. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protective group, preventing unwanted reactions during synthesis. The compound can also interact with enzymes, altering their activity and providing insights into enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxycarbonylamino-hept-2-enoic acid: Similar structure but lacks the methyl ester group.
7-Benzyloxycarbonylamino-heptanoic acid methyl ester: Similar but with a saturated heptanoic acid chain.
7-Benzyloxycarbonylamino-hept-2-enoic acid ethyl ester: Similar but with an ethyl ester group instead of a methyl ester.
Uniqueness
7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester is unique due to its unsaturated hept-2-enoic acid chain and the presence of both benzyloxycarbonyl and methyl ester groups. This combination of functional groups provides distinct reactivity and makes it valuable in various synthetic and research applications .
Biological Activity
7-Benzyloxycarbonylamino-hept-2-enoic acid methyl ester is a synthetic compound featuring a hept-2-enoic acid backbone modified with a benzyloxycarbonylamino group and a methyl ester functional group. This structure endows the compound with interesting chemical properties and potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
The compound has the following characteristics:
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
- Appearance : Colorless liquid
- Stability : Moderate stability under ambient conditions
Biological Activity Overview
While specific biological activity data for this compound is limited, it is important to consider its structural analogs and derivatives, which often exhibit significant biological properties. Compounds with similar structures are frequently studied for their potential as pharmaceuticals, particularly for antimicrobial and anticancer activities.
Potential Biological Activities
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The presence of the benzyloxycarbonyl group may enhance membrane permeability, potentially increasing bioavailability.
- Anticancer Properties : Derivatives of amino acids and their esters are often explored for their ability to inhibit cancer cell growth.
- Enzyme Interaction : Preliminary studies suggest that compounds with amino acid-like properties may interact with enzymes or receptors, providing insights into their therapeutic potential.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can affect its biological activity. The following table summarizes some related compounds and their key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Benzyloxycarbonylamino-butyric acid methyl ester | C12H15NO3 | Shorter carbon chain; different biological activity |
6-Ethyl-7-cyano-hept-6-enoic acid methyl ester | C12H17NO2 | Contains cyano group; altered reactivity |
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)butanoate | C12H15NO3 | Similar amino acid derivative; used in peptide synthesis |
Case Studies and Research Findings
Research on compounds structurally related to this compound has provided insights into its potential applications:
- Antibiotic Development : Modifications of antibiotic precursors have shown improved bioactivity. For example, derivatives with specific substituents at C-7 and C-3 positions have demonstrated enhanced antibacterial activity against selected bacteria .
- Toxicity Profiles : Studies on amino acid methyl esters reveal varying toxicity levels in myeloid cells, indicating that structural modifications can influence cellular interactions and safety profiles .
- Pharmacological Studies : Compounds similar to this compound have been evaluated for their pharmacokinetic properties, including absorption and distribution, which are crucial for therapeutic efficacy .
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
methyl 7-(phenylmethoxycarbonylamino)hept-2-enoate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)11-7-2-3-8-12-17-16(19)21-13-14-9-5-4-6-10-14/h4-7,9-11H,2-3,8,12-13H2,1H3,(H,17,19) |
InChI Key |
YXIWHCCCQFKGHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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